2-methyl-1H-imidazole-5-sulfonyl chloride
Overview
Description
2-methyl-1H-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Scientific Research Applications
2-methyl-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives often interact with various enzymes and receptors in biological systems .
Mode of Action
Imidazole rings are known to participate in various biochemical interactions due to their ability to act as both a hydrogen bond donor and acceptor . The sulfonyl chloride group is highly reactive and can form covalent bonds with various biological targets, potentially altering their function .
Biochemical Pathways
Given the reactivity of the sulfonyl chloride group, it is plausible that this compound could interfere with multiple pathways depending on its specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, suggest that it could be well-absorbed and distributed throughout the body .
Result of Action
Given its potential reactivity with various biological targets, it could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 2-methyl-1H-imidazole-5-sulfonyl chloride could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The sulfonyl chloride group is particularly sensitive to hydrolysis, which could limit the compound’s stability in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-5-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the imidazole ring. One common method involves the reaction of 2-methylimidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2-methylimidazole+chlorosulfonic acid→2-methyl-1H-imidazole-5-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-imidazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or moisture, resulting in the formation of the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.
Major Products
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole-2-sulfonyl chloride: This compound is similar in structure but has a methyl group at the 1-position instead of the 2-position.
1,2-dimethyl-1H-imidazole-5-sulfonyl chloride: This compound has an additional methyl group at the 1-position, which can influence its reactivity and properties.
Uniqueness
2-methyl-1H-imidazole-5-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-3-6-2-4(7-3)10(5,8)9/h2H,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSIDBSNCFPOCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205311-54-2 | |
Record name | 2-methyl-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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